6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one
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Overview
Description
6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one is a heterocyclic compound that features both pyridine and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid can lead to the formation of the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant has been reported to achieve high yield and excellent chemoselectivity .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of the indazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents like sodium borohydride, and catalysts such as Mn(OTf)2. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indazole: A heterocyclic compound with similar biological activities.
Indole: Another heterocyclic compound with a wide range of biological applications.
Imidazole: Known for its broad range of chemical and biological properties.
Uniqueness
6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one is unique due to its specific structural features, which combine the properties of both pyridine and indazole moieties
Properties
IUPAC Name |
6,6-dimethyl-3-pyridin-3-yl-5,7-dihydro-1H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-14(2)6-10-12(11(18)7-14)13(17-16-10)9-4-3-5-15-8-9/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWACTABQWBOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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